
2-Phenoxy-1-phenylethanol-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-phenylethanol-d2 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope of 2-Phenoxy-1-phenylethanol and is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-phenylethanol-d2 typically involves a two-step process. The first step is the synthesis of the precursor, 2-Phenoxy-1-phenylethanone. This is achieved by reacting 2-bromoacetophenone with phenol in the presence of potassium carbonate (K2CO3) in acetone. The mixture is heated to reflux and stirred for 18 hours. The resultant product is then crystallized from cold ethanol .
In the second step, 2-Phenoxy-1-phenylethanone is reduced to 2-Phenoxy-1-phenylethanol using sodium borohydride (NaBH4) in methanol. The reaction mixture is stirred at room temperature for 2 hours, and the excess sodium borohydride is quenched with saturated aqueous ammonium chloride (NH4Cl) solution. The product is then extracted with diethyl ether and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of deuterium-labeled reagents is essential for the production of the deuterium-labeled compound .
化学反応の分析
Types of Reactions
2-Phenoxy-1-phenylethanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxy-1-phenylethanone.
Reduction: It can be reduced to form 2-Phenoxy-1-phenylethanol.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: 2-Phenoxy-1-phenylethanone.
Reduction: 2-Phenoxy-1-phenylethanol.
Substitution: Substituted phenyl and phenoxy derivatives.
科学的研究の応用
2-Phenoxy-1-phenylethanol-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules allows for precise tracking and quantification of the drug’s pharmacokinetics and metabolic profiles .
作用機序
The mechanism of action of 2-Phenoxy-1-phenylethanol-d2 involves its use as a tracer in pharmacokinetic studies. The deuterium atoms in the compound allow for the tracking of the drug’s distribution, metabolism, and excretion in the body. This helps researchers understand the drug’s behavior and optimize its efficacy and safety .
類似化合物との比較
Similar Compounds
- 2-Phenoxy-1-phenylethanol
- 2-Phenoxy-1-phenylethanone
- 2-Phenoxy-1-phenylethanol-d1
Uniqueness
2-Phenoxy-1-phenylethanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantification, making it an invaluable tool in drug development and pharmacokinetic studies .
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
2,2-dideuterio-2-phenoxy-1-phenylethanol |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i11D2 |
InChIキー |
GSBICRJXEDSPTE-ZWGOZCLVSA-N |
異性体SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)

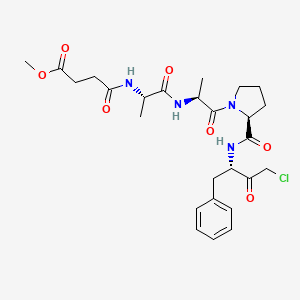
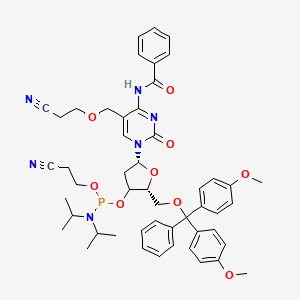
![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
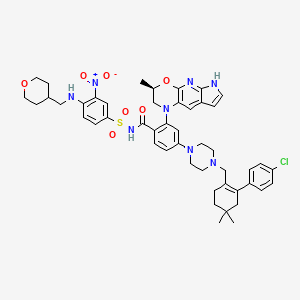
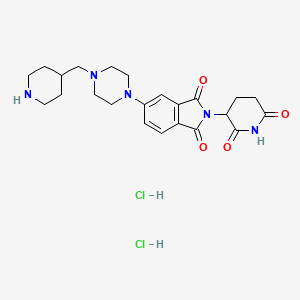
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
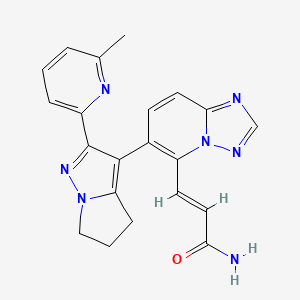

![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)


![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
